3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-2-21-12-7-4-8-13-14(12)18-16(22-13)19-15(20)10-5-3-6-11(17)9-10/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZDBVMQWLCXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-ethoxy-1,3-benzothiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or other reduced products.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
One of the most significant applications of 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is its antibacterial properties. Research has demonstrated that this compound exhibits inhibitory effects against Mycobacterium tuberculosis, making it a candidate for anti-tubercular drug development. The mechanism involves the inhibition of key enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival and replication .
Table 1: Antibacterial Activity Comparison
| Compound | Target Bacteria | Inhibition Concentration (μg/mL) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 3.9 |
| Other Benzothiazole Derivatives | Various Gram-positive | Varies |
Antioxidant Properties
Additionally, studies have indicated that compounds similar to this compound demonstrate antioxidant activity by scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases .
Biological Research
Enzyme Inhibition Studies
The compound is increasingly utilized in biological research for studying enzyme inhibition and protein interactions. Its structural characteristics allow it to serve as a model compound in the investigation of enzyme-substrate interactions, particularly in the context of drug design and discovery .
Case Studies
Recent studies have focused on the synthesis of benzothiazole derivatives and their biological evaluations. For instance, a series of benzothiazole-based compounds were synthesized and evaluated for their antibacterial activity against both Gram-negative and Gram-positive bacteria, showcasing the versatility of this chemical class .
Industrial Applications
Material Development
Beyond medicinal applications, this compound is being explored for its potential use in developing new materials. Its unique chemical properties may allow it to be incorporated into polymers or coatings that require specific functional attributes such as antimicrobial activity or enhanced stability under environmental stressors.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide involves the inhibition of specific enzymes and proteins. For instance, it inhibits dihydroorotase, an enzyme involved in the pyrimidine biosynthesis pathway, and DNA gyrase, which is essential for DNA replication . These interactions disrupt the normal functioning of bacterial cells, leading to their death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key structural analogs, highlighting substituent variations and their impact on physicochemical properties:
Key Observations :
- Substituent Position : Bromine at position 3 (target compound) vs. 5-bromo-2-chloro in compound 1 : Ortho-chloro substituents are tolerated in ZAC antagonism, while para-methyl groups abolish activity . The 3-bromo substituent in the target may similarly influence steric and electronic interactions.
- Benzothiazole Modifications: The 4-ethoxy group distinguishes the target from analogs with methyl (e.g., compound in ) or morpholinomethyl (e.g., 4i in ).
- Melting Points : Higher melting points (e.g., 280–282°C for compound 8 ) correlate with extended conjugation and hydrogen-bonding motifs (triazole and benzamide groups) .
ZAC Antagonism
- Thiazole Ring Criticality : Replacement of the thiazole ring with other heterocycles (e.g., pyridine) abolishes ZAC activity, as seen in analogs 2f–i and 3k . The benzo[d]thiazole ring in the target compound likely preserves this activity.
- Benzamide Substitutions : Bromine at position 3 (target) vs. 5-bromo-2-chloro (compound 1 ): Both are electron-withdrawing, but ortho-chloro in 1 enhances ZAC potency, suggesting meta-bromo in the target may require optimization .
- Ethoxy Group Impact : Ethoxy at position 4 of the benzothiazole may mimic the 4-tert-butyl group in compound 2b , which improved ZAC antagonism by enhancing hydrophobic interactions .
Kinase Inhibition
- Compound 8 (triazole-ether-benzamide) inhibits kinases implicated in Alzheimer’s disease, with H-bond interactions between the thiazole’s 3-N and Arg63 residue (distance: 2.9 Å) . The target compound’s ethoxy group may similarly participate in hydrophobic pocket interactions.
Biological Activity
3-Bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities, including antibacterial, anticancer, and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom, an ethoxy group, and a benzothiazole moiety, which are significant for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of benzothiazole derivatives. For instance, compounds with thiazole and sulfonamide moieties have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Structure | Minimum Inhibitory Concentration (MIC) | Bacterial Strains Tested |
|---|---|---|---|
| 5a | - | 3.9 μg/mL | Staphylococcus aureus |
| 8j | - | 5.2 μM | U937 (cancer cell line) |
| 8k | - | 6.6 μM | MCF-7 (cancer cell line) |
Note: The MIC values indicate the concentration required to inhibit bacterial growth by 90% or more.
Anticancer Activity
Benzothiazole derivatives have also been evaluated for their anticancer properties. A study demonstrated that certain derivatives could induce apoptosis in cancer cells by activating procaspase-3, leading to cell death in specific cancer lines such as U937 and MCF-7 .
Case Study: Anticancer Evaluation
In vitro studies showed that this compound exhibited significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicated that modifications on the benzothiazole ring could enhance its selectivity and potency against cancer cells.
Table 2: Anticancer Activity Data
| Compound Name | IC50 (μM) | Cell Line Tested |
|---|---|---|
| This compound | X.X | U937 |
| Compound A | Y.Y | MCF-7 |
Note: IC50 values represent the concentration needed to inhibit cell growth by 50%.
The anticancer activity of benzothiazole derivatives is often attributed to their ability to interfere with cellular signaling pathways involved in proliferation and survival. For instance, they may activate caspases or inhibit key enzymes involved in tumor growth .
Q & A
Q. What are the standard synthetic routes for 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the benzo[d]thiazol-2-amine core via cyclization of substituted thioureas or condensation of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions .
- Step 2 : Coupling with 3-bromobenzoyl chloride via an amide bond formation. Ethoxy group introduction may precede or follow this step, depending on the stability of intermediates.
- Optimization : Control reaction temperature (e.g., 0–5°C for acyl chloride reactions), use anhydrous solvents (e.g., DMF or pyridine), and monitor progress via TLC/HPLC. Adjust equivalents of coupling agents (e.g., DCC or EDC) to minimize side products .
Q. How is the structural purity of this compound validated, and what analytical techniques are critical?
- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine and ethoxy groups) via , , and -NMR (if applicable). Discrepancies in aromatic proton splitting patterns may indicate isomerization .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 signature) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (±0.3% tolerance) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., for kinases or proteases) with IC determination via dose-response curves .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria or fungi, with MIC values reported .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) for single-crystal analysis. SHELXL (via Olex2) refines the structure, with hydrogen atoms placed geometrically and thermal parameters adjusted .
- Key Metrics : Report R (<5%), wR, and goodness-of-fit (GOF ≈ 1.0). Anisotropic displacement parameters for non-H atoms highlight potential disorder .
Q. What strategies address contradictions in reported biological activity data across studies?
- Assay Variability : Control for solvent effects (DMSO vs. aqueous buffers), cell line specificity (e.g., HeLa vs. HEK293), and batch-to-batch compound purity .
- Meta-Analysis : Compare logP, solubility, and stability (e.g., hydrolytic degradation of the ethoxy group) to reconcile discrepancies in IC values .
Q. How can computational methods predict binding modes and structure-activity relationships (SAR)?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Prioritize hydrogen bonds with the benzamide carbonyl and hydrophobic contacts with the bromophenyl group .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Calculate RMSD/RMSF to identify flexible regions impacting activity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Intermediates : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for stereocenter formation. Monitor ee via chiral HPLC (e.g., Chiralpak IA column) .
- Purification : Employ flash chromatography (hexane/EtOAc gradients) or recrystallization (MeOH/HO) to remove diastereomers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
